molecular formula C4H9BO2 B15234016 (Z)-But-2-en-1-ylboronic acid

(Z)-But-2-en-1-ylboronic acid

Cat. No.: B15234016
M. Wt: 99.93 g/mol
InChI Key: IXSKGWZJVNAIOD-IHWYPQMZSA-N
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Description

(Z)-But-2-en-1-ylboronic acid is an organoboron compound characterized by the presence of a boronic acid group attached to a butenyl chain. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the formation of carbon-carbon bonds through processes like the Suzuki-Miyaura coupling.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Z)-But-2-en-1-ylboronic acid typically involves the hydroboration of butadiene followed by oxidation. The hydroboration step introduces the boron atom into the molecule, and the subsequent oxidation converts the borane intermediate into the boronic acid. The reaction conditions often require a catalyst such as palladium and are carried out under an inert atmosphere to prevent oxidation of the boron compound .

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes that allow for better control over reaction conditions and higher yields. These methods often involve the use of specialized reactors and catalysts to ensure the efficient conversion of starting materials to the desired boronic acid .

Chemical Reactions Analysis

Types of Reactions: (Z)-But-2-en-1-ylboronic acid undergoes various chemical reactions, including:

    Oxidation: Converts the boronic acid to the corresponding alcohol or aldehyde.

    Reduction: Reduces the boronic acid to the corresponding alkane.

    Substitution: Involves the replacement of the boronic acid group with other functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or sodium perborate under mild conditions.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Palladium-catalyzed cross-coupling reactions with halides or triflates.

Major Products: The major products formed from these reactions include alcohols, aldehydes, alkanes, and various substituted alkenes, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism by which (Z)-But-2-en-1-ylboronic acid exerts its effects involves the formation of reversible covalent bonds with target molecules. In the case of enzyme inhibition, the boronic acid group interacts with the active site of the enzyme, forming a tetrahedral intermediate that mimics the transition state of the enzyme’s natural substrate. This interaction effectively inhibits the enzyme’s activity by preventing the substrate from binding and undergoing catalysis .

Comparison with Similar Compounds

  • Phenylboronic acid
  • Vinylboronic acid
  • Allylboronic acid

Comparison: Compared to other boronic acids, (Z)-But-2-en-1-ylboronic acid is unique due to its (Z)-configuration, which imparts specific stereochemical properties that can influence its reactivity and interactions with other molecules. This configuration can be particularly advantageous in asymmetric synthesis and in the design of stereoselective reactions .

Properties

Molecular Formula

C4H9BO2

Molecular Weight

99.93 g/mol

IUPAC Name

[(Z)-but-2-enyl]boronic acid

InChI

InChI=1S/C4H9BO2/c1-2-3-4-5(6)7/h2-3,6-7H,4H2,1H3/b3-2-

InChI Key

IXSKGWZJVNAIOD-IHWYPQMZSA-N

Isomeric SMILES

B(C/C=C\C)(O)O

Canonical SMILES

B(CC=CC)(O)O

Origin of Product

United States

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